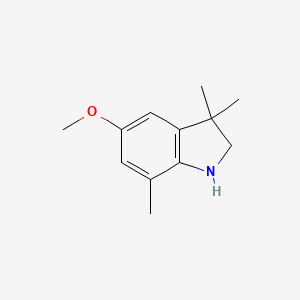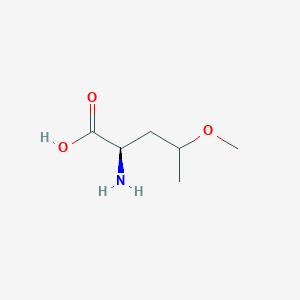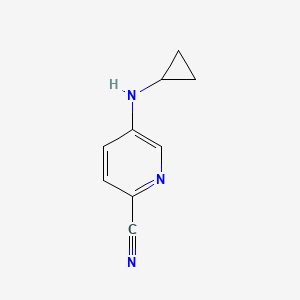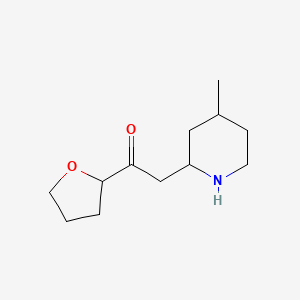![molecular formula C9H10F3NO B13309385 (1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13309385.png)
(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is an organic compound that belongs to the class of trifluoromethylbenzenes This compound is characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol typically involves the trifluoromethylation of secondary amines. One common method utilizes CF3SO2Na (sodium trifluoromethanesulfinate) as a trifluoromethylating agent. This reaction is carried out under mild conditions and is known for its good functional group tolerance . Another approach involves the use of α-trifluoromethylstyrene derivatives, which are versatile intermediates for the preparation of more complex fluorinated compounds .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar trifluoromethylation techniques. The choice of reagents and conditions may vary depending on the desired yield and purity of the final product. The use of transition metal catalysts and photoredox catalysts has also been explored to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The trifluoromethyl group can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions are typically mild to moderate, ensuring the stability of the trifluoromethyl group .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro derivatives, while reduction can produce various amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol is used as a building block for the synthesis of more complex fluorinated compounds. Its unique trifluoromethyl group enhances the lipophilicity and metabolic stability of these compounds .
Biology and Medicine
In biology and medicine, this compound is investigated for its potential pharmacological properties. The trifluoromethyl group is known to improve the bioavailability and efficacy of pharmaceutical agents, making this compound a valuable intermediate in drug development .
Industry
In the industrial sector, this compound is used in the production of agrochemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of pesticides and specialty chemicals .
Wirkmechanismus
The mechanism of action of (1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors, leading to biochemical changes within the cell. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity for these targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
α-Trifluoromethylstyrene derivatives: These compounds are similar in structure and are used as intermediates in organic synthesis.
3-Trifluoromethyl-1,2,4-triazoles: These compounds are known for their pharmaceutical applications and share the trifluoromethyl group with (1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethan-1-ol.
Uniqueness
What sets this compound apart is its specific combination of an amino group and a trifluoromethyl group attached to a phenyl ring. This unique structure imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various applications .
Eigenschaften
Molekularformel |
C9H10F3NO |
|---|---|
Molekulargewicht |
205.18 g/mol |
IUPAC-Name |
(1R)-2-amino-1-[2-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H10F3NO/c10-9(11,12)7-4-2-1-3-6(7)8(14)5-13/h1-4,8,14H,5,13H2/t8-/m0/s1 |
InChI-Schlüssel |
MQEFMQWFYUHRQY-QMMMGPOBSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[C@H](CN)O)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C(=C1)C(CN)O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-Butyl 8-fluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13309319.png)

amine](/img/structure/B13309328.png)

![6-tert-Butyl-3-ethylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13309343.png)
![3-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13309349.png)


![3-Hydroxy-2-[(methylamino)methyl]propanoic acid](/img/structure/B13309386.png)


![6-fluoro-N-[(1-methyl-1H-pyrazol-4-yl)methyl]pyridin-2-amine](/img/structure/B13309399.png)
